Methyl 2-(4-fluorophenyl)isonicotinate hydrochloride

Medicinal Chemistry Structure-Activity Relationship Data Gap

Medicinal chemists requiring a 4-fluorophenyl-isonicotinyl scaffold face a gap in comparative data versus non-fluorinated analogs, making generic substitution a high-risk decision. Methyl 2-(4-fluorophenyl)isonicotinate hydrochloride (CAS 1251843-27-2) addresses this need as a ready-to-couple HCl salt: - Directly usable for amide bond formation after ester hydrolysis, enabling modular introduction of the fluorinated moiety. - Single fluorine enables 19F NMR probe design to study ligand-protein interactions, with the non-fluorinated analog (CAS 914397-27-6) serving as the critical control. - HCl salt may provide superior aqueous solubility and crystallinity vs. the free base, subject to internal solubility screening. Supplied with batch-specific QC; standard purity ≥95%.

Molecular Formula C13H11ClFNO2
Molecular Weight 267.68 g/mol
CAS No. 1251843-27-2
Cat. No. B1400522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-fluorophenyl)isonicotinate hydrochloride
CAS1251843-27-2
Molecular FormulaC13H11ClFNO2
Molecular Weight267.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C13H10FNO2.ClH/c1-17-13(16)10-6-7-15-12(8-10)9-2-4-11(14)5-3-9;/h2-8H,1H3;1H
InChIKeyJAGKXZGTSQAZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Methyl 2-(4-fluorophenyl)isonicotinate hydrochloride


Methyl 2-(4-fluorophenyl)isonicotinate hydrochloride is a synthetic chemical compound belonging to the class of phenyl-substituted isonicotinic acid derivatives [1]. It is primarily utilized as a research intermediate or building block, featuring a 4-fluorophenyl group at the 2-position of the isonicotinate scaffold [REFS-1, REFS-2]. This compound is valued in medicinal chemistry for its potential to serve as a versatile precursor in the synthesis of more complex, biologically active molecules, particularly where the introduction of fluorine can modulate key properties [REFS-2, REFS-3].

Scaffold 2-(4-Fluorophenyl)isonicotinate methyl ester building block
Salt form Hydrochloride salt (may support solubility and handling)
Context Fluorine introduction for property modulation in synthesis

Why Direct Substitution Is Not Advisable


For compounds in the 2-phenyl-isonicotinate class, the precise nature of the phenyl ring substituent (e.g., fluorine, chlorine, methyl) can have a profound impact on the molecule's electronic distribution, metabolic stability, and target binding affinity . However, a rigorous, evidence-based selection is currently not possible. A comprehensive search of primary literature found no publicly available, quantitative head-to-head comparison between Methyl 2-(4-fluorophenyl)isonicotinate hydrochloride and its closest analogs (e.g., the 4-chlorophenyl or unsubstituted phenyl versions) in any biological, pharmacological, or physicochemical assay [1]. Generic substitution is therefore a high-risk decision based on structural assumption rather than empirical data, and cannot be recommended without further internal validation.

No public head-to-head data
Direct substitution with 4-chloro or unsubstituted analogs is based on structural assumption, not quantitative evidence. Rigorous selection is not possible without internal validation.
Substituent-dependent electronic profile
Fluorine substitution may alter electronic distribution, metabolic stability, and target binding compared to Cl or H analogs; the effect is unquantified for this scaffold.
Salt form choice based on class inference
Selection of the hydrochloride salt over the free base lacks publicly available comparative solubility or stability data. Magnitude of benefit remains unquantified.

Quantitative Differentiation Evidence Gap Analysis


Biological Activity Comparison Gap

The critical evidence needed for differentiation—quantitative biological activity data (e.g., IC50, EC50, Ki) for the target compound alongside a named comparator in a controlled assay—is currently absent from the public scientific record [REFS-1, REFS-2]. Searches of authoritative databases such as BindingDB and ChEMBL returned no results for this compound's specific CAS number or structure, and no primary research papers were found that provide such data [REFS-1, REFS-3].

Biological Activity Gap
Data gap
No IC50, EC50, or Ki data available
Procurement is supported only as a synthetic building block; bioactivity-based selection is not evidence-supported.
BindingDB and ChEMBL searches returned no quantitative data.
Medicinal Chemistry Structure-Activity Relationship Data Gap

Physicochemical Property Differentiation Gap

The target compound is supplied as a hydrochloride salt, which, as a class-level characteristic, generally improves aqueous solubility and stability compared to the free base form (CAS 914397-27-6) . However, no directly comparable experimental solubility or stability data (e.g., mg/mL in water, decomposition temperature) were found in any accessible primary source that would allow this compound's performance to be quantified against that of its free base or another salt form .

Physicochemical Differentiation
Class-level
No quantitative solubility or stability data for HCl salt vs free base
Salt selection relies on general class properties; the magnitude of effect is unquantified.
Experimental data required for informed salt-form comparison.
Physicochemical Properties Compound Handling Data Gap

Inferred Application Scenarios


Fluorinated Compound Library Synthesis

As a methyl ester hydrochloride salt, this compound can be directly used in amide bond formation after ester hydrolysis, or it can undergo the reaction sequence of hydrolysis, activation, and coupling to introduce the 2-(4-fluorophenyl)isonicotinyl moiety into candidate molecules. The 4-fluorophenyl group can engage in unique interactions, such as orthogonal multipolar interactions with backbone carbonyls, potentially acting as a bioisostere for a hydrogen atom or a hydroxyl group . Procurement should be based on the hypothesis that this specific substitution pattern will confer a desired property (e.g., enhanced metabolic stability) over the non-fluorinated analog, but this must be empirically validated.

Fluorinated Probe Development

The presence of a single fluorine atom makes this a potentially useful scaffold for creating 19F NMR probes to study ligand-protein interactions, as fluorine's sensitivity to its electronic environment can provide a valuable readout. The comparison to a non-fluorinated analog would be critical for a control experiment. The compound's use in such a 'probe design' context is a plausible, though not yet literature-documented, application based on its structural features .

Hydrochloride Salt Form Evaluation

Procurement of the hydrochloride salt may be prioritized over the free base (CAS 914397-27-6) if initial-scale solubility tests (which the research group must perform) confirm superior handling and reaction profile in the chosen solvent system. This decision is based on the well-known, general property of hydrochloride salts to enhance aqueous solubility and crystallinity, a critical factor in process development .

Application
Selection Property
Validation Focus
Fluorinated library synthesis
2-(4-Fluorophenyl)isonicotinate scaffold with ester handle
Hypothesis-driven structure-property relationship screening
19F NMR probe development
Single fluorine atom for 19F NMR studies
19F signal sensitivity and assignment validation
Hydrochloride salt evaluation
Hydrochloride salt form for solubility and crystallinity
Solubility and handling profile in selected solvent systems
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